(2,5,6-Trichloropyridin-3-yl)methanol
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. tandfonline.comscbt.com Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for the biological activity of many pyridine-containing drugs. Furthermore, the pyridine ring can be readily functionalized, allowing chemists to fine-tune the properties of the resulting molecules.
Overview of Trichloropyridine Derivatives in Contemporary Chemistry
Among the various halogenated pyridines, trichloropyridine derivatives are of particular importance, often serving as key intermediates in the production of pesticides and pharmaceuticals. The substitution pattern of the chlorine atoms on the pyridine ring significantly impacts the chemical and physical properties of these compounds, as well as their reactivity in subsequent chemical transformations. For instance, different isomers of trichloropyridine are used as precursors for a range of commercial products, highlighting the industrial relevance of this class of compounds.
Positioning of (2,5,6-Trichloropyridin-3-yl)methanol within the Research Landscape
While the broader class of trichloropyridine derivatives has been the subject of considerable research, the specific compound this compound remains a relatively unexplored entity in the scientific literature. Its chemical structure, featuring three chlorine atoms and a hydroxymethyl group on the pyridine ring, suggests its potential as a valuable synthetic intermediate. The strategic placement of the methanol (B129727) group at the 3-position, flanked by chlorine atoms, offers unique possibilities for chemical manipulation.
Basic chemical data for this compound has been compiled, providing a foundation for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C6H4Cl3NO |
| Monoisotopic Mass | 210.93585 Da |
| Predicted XlogP | 2.5 |
Research Scope and Objectives for Advanced Studies
Given the limited information available on this compound, the scope for advanced studies is extensive. Future research could focus on several key areas:
Development of efficient synthetic routes: Establishing a reliable and scalable method for the synthesis of this compound is a primary objective. This would enable further exploration of its chemical properties and potential applications.
Investigation of its reactivity: A thorough examination of the reactivity of the hydroxymethyl group and the chlorinated pyridine ring would provide valuable insights for its use as a synthetic building block. This could include oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, as well as nucleophilic substitution reactions at the chlorinated positions.
Exploration of potential applications: Based on the known applications of other trichloropyridine derivatives, research could be directed towards the synthesis of novel agrochemicals, pharmaceuticals, or functional materials derived from this compound.
Structure
3D Structure
Properties
CAS No. |
55483-86-8 |
|---|---|
Molecular Formula |
C6H4Cl3NO |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
(2,5,6-trichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
InChI Key |
DIKOCDNAUXARJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5,6 Trichloropyridin 3 Yl Methanol
Precursor Chemistry and Starting Materials in Trichloropyridine Synthesis
The synthesis of highly chlorinated pyridines often begins with more accessible, less substituted pyridine (B92270) derivatives or even acyclic precursors. A common strategy involves the chlorination of pyridine or its derivatives. For instance, the gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine, which serve as foundational intermediates. youtube.com Further chlorination of these compounds can lead to more highly substituted products.
Another approach starts with nicotinamide (B372718). Through a Hofmann degradation reaction, nicotinamide can be converted to 3-aminopyridine. patsnap.com This intermediate is then subjected to chlorination to introduce chloro groups onto the pyridine ring, followed by diazotization and a Sandmeyer reaction to replace the amino group with a chlorine atom, ultimately leading to a trichloropyridine structure. patsnap.com
The synthesis of 2,3,5-trichloropyridine (B95902), a related isomer, has been achieved starting from 2-chloropyridine. google.com This process involves an initial hydrolysis or alcoholysis to form a 2-alkoxypyridine, which then undergoes selective chlorination at the 3 and 5 positions. A final chlorination step replaces the alkoxy group to yield the trichlorinated product. google.com Similarly, cyclization reactions using precursors like trichloroacetyl chloride and acrylonitrile (B1666552) have been developed to construct the chlorinated pyridine ring system directly. google.comgoogle.com These methods provide pathways to key intermediates like 3,5,6-trichloropyridin-2-ol, which is a primary degradation product of the insecticide chlorpyrifos. nih.gov
| Starting Material | Key Intermediate(s) | Target Core Structure |
| Pyridine | 2-Chloropyridine, 2,6-Dichloropyridine | Polychlorinated Pyridines |
| Nicotinamide | 3-Aminopyridine, 2,6-Dichloro-3-aminopyridine | 2,3,6-Trichloropyridine (B1294687) |
| 2-Chloropyridine | 2-Alkoxypyridine, 3,5-Dichloro-2-alkoxypyridine | 2,3,5-Trichloropyridine |
| Trichloroacetyl chloride & Acrylonitrile | Pyridone intermediates | 3,5,6-Trichloropyridin-2-ol |
**2.2. Classical Synthetic Approaches to Halogenated Pyridine Methanols
Classical methods for synthesizing halogenated pyridine methanols rely on well-established, multi-step reaction sequences. These approaches typically involve building the desired substitution pattern on the pyridine ring first, followed by the transformation of a functional group, such as a carboxylate, into the required methanol (B129727) moiety.
Pyridinecarboxylic acids are a group of organic compounds that are monocarboxylic derivatives of pyridine. wikipedia.org These compounds, including picolinic acid, nicotinic acid, and isonicotinic acid, are versatile precursors. The carboxyl group can be converted into a variety of other functional groups. For the synthesis of pyridine methanols, the key transformation is the reduction of the carboxylic acid or its derivatives (e.g., esters). This transformation is a fundamental step in converting an oxidized carbon center into a primary alcohol. The reactivity of the pyridine ring and the potential for side reactions must be carefully managed during these transformations.
Achieving the specific 2,5,6-trichloro substitution pattern requires highly regioselective chlorination methods. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging and often requiring harsh conditions like high temperatures. youtube.com
Several strategies have been developed to control the position of halogenation:
Pyridine N-oxides : The N-oxide functionality alters the electronic properties of the pyridine ring, activating it towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Halogenation of pyridine N-oxides, followed by deoxygenation, provides a route to specific halopyridines. researchgate.net
Zincke Imine Intermediates : A modern approach involves the temporary transformation of the pyridine ring into a series of reactive alkenes known as Zincke imines. chemrxiv.orgresearchgate.net This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgresearchgate.net
Directed Metalation : The presence of directing groups on the pyridine ring can guide metalation (e.g., lithiation) to a specific position. scispace.com Subsequent quenching with an electrophilic chlorine source can install a chlorine atom with high regioselectivity.
Gas-Phase Chlorination : High-temperature, gas-phase chlorination of less substituted chloropyridines, such as 2,6-dichloropyridine, can be used to produce more highly chlorinated pyridines like 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine, often in the presence of a catalyst. google.comgoogleapis.com
The choice of chlorinating agent is also crucial. Reagents range from elemental chlorine to N-halosuccinimides, thionyl chloride, and oxalyl chloride, each offering different reactivity and selectivity profiles. youtube.comresearchgate.netchemrxiv.org
Once a suitably chlorinated pyridine carboxylate is obtained, the final step is the reduction of the carboxylic acid derivative to the corresponding alcohol. Carboxylic acids themselves are generally resistant to catalytic hydrogenation under standard conditions. libretexts.org
Effective reduction methods include:
Complex Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids and their esters to primary alcohols. libretexts.org
Diborane : Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols.
Reduction of Acyl Halides : A two-step procedure involves first converting the carboxylic acid to a more reactive acyl halide. The acyl halide can then be reduced to the alcohol. While this adds a step, it can sometimes offer advantages in terms of reaction conditions and compatibility with other functional groups. libretexts.org
Early studies on the reduction of pyridine carboxylic acids explored various reagents. For instance, isonicotinic acid was reduced to the corresponding carbinol using tin and hydrochloric acid, though in low yield. sci-hub.st
| Method | Reagent | Functional Group Reduced | Product |
| Complex Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester | Primary Alcohol |
| Borane Reduction | Diborane (B₂H₆) | Carboxylic Acid | Primary Alcohol |
| Catalytic Hydrogenation (of derivative) | H₂ / Poisoned Palladium Catalyst | Acyl Halide | Aldehyde (can be further reduced) |
Modern and Sustainable Synthetic Routes
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of halogenated pyridines, this has translated into a focus on catalytic methods that can operate under milder conditions and offer superior control over regioselectivity.
Catalysis plays a pivotal role in modern synthetic chemistry. In the context of halogenated pyridine synthesis, catalytic methods are being developed to overcome the challenges associated with the low reactivity of the pyridine ring towards electrophilic substitution.
Transition-Metal Catalyzed C-H Functionalization : This approach aims to directly replace a C-H bond on the pyridine ring with a halogen atom, guided by a directing group or inherent electronic biases, using a transition metal catalyst. While highly attractive for its atom economy, achieving the desired regioselectivity on a polysubstituted ring remains a significant challenge.
Pyridine-Catalyzed Halogenation : Pyridine itself, or more accurately pyridinium (B92312) salts formed in situ, can act as catalysts in aromatic halogenation reactions. cdnsciencepub.com These reactions often proceed via the formation of pyridine-halogen complexes that act as sources of positive halogen. cdnsciencepub.com
Catalytic Dehalogenation/Hydrogenation : For the synthesis of specific isomers, it is sometimes more practical to start with a perchlorinated pyridine and selectively remove chlorine atoms. Catalytic hydrodehalogenation methods, using catalysts like supported palladium or nickel, can selectively replace C-Cl bonds with C-H bonds. google.comresearchgate.net A method using in-situ generated active hydrogen from an alcohol/water phase with a supported catalyst has been developed for the selective dehalogenation of halogenated pyridines. google.com
These modern approaches continue to evolve, aiming to provide more direct and sustainable routes to complex molecules like (2,5,6-Trichloropyridin-3-yl)methanol.
Green Chemistry Principles in this compound Preparation
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, waste reduction, and the development of more efficient catalytic systems.
Traditional organic syntheses often rely on volatile and hazardous solvents. In the context of pyridine derivative synthesis, greener alternatives are being explored. For instance, solvent-free reactions and the use of aqueous media are gaining traction to minimize the environmental impact of production. nih.govnih.gov The development of solvent- and halide-free methods, such as the C–H functionalization of pyridine N-oxides, represents a significant advancement in the green synthesis of pyridine derivatives.
Atom economy, a core principle of green chemistry, is also a key consideration. Multicomponent one-pot reactions are being investigated for the synthesis of novel pyridine derivatives, offering advantages such as excellent yields, pure products, shorter reaction times, and cost-effective processing. nih.govnih.gov Furthermore, the use of biocatalysts and enzyme-mediated reactions presents a promising eco-friendly alternative for pyridine synthesis.
Regioselectivity and Chemoselectivity in Synthetic Transformations
The synthesis of polysubstituted pyridines like this compound requires precise control over regioselectivity and chemoselectivity to ensure the desired isomer is obtained. The inherent reactivity of the pyridine ring and the influence of existing substituents play a critical role in directing incoming functional groups.
In the synthesis of functionalized pyridines, directing groups can be employed to control the position of subsequent substitutions. For example, the use of proximal halide or sulfamate (B1201201) substituents can perturb pyridyne distortion, thereby governing the regioselectivity in nucleophilic addition and cycloaddition reactions. researchgate.net The development of methods for the direct position-selective C-4 alkylation of pyridines, a traditionally challenging transformation, highlights the ongoing efforts to achieve high regioselectivity. chemrxiv.orgnih.gov
Chemoselectivity is particularly important when multiple reactive sites are present in a molecule. In the reduction of a polychlorinated nicotinic acid to the corresponding alcohol, the reducing agent must selectively target the carboxylic acid group without affecting the chloro substituents on the pyridine ring. The choice of reducing agent and reaction conditions is paramount in achieving this selectivity. For instance, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and can offer greater chemoselectivity in certain transformations. libretexts.orglibretexts.org The development of chemoselective methods, such as the Suzuki reaction with heteroaryl fluorosulfates, allows for the stepwise and controlled synthesis of polysubstituted pyridines. nih.govnih.gov
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice and stoichiometry of reagents.
For the reduction of the precursor, 2,5,6-trichloronicotinic acid, various reducing agents can be considered. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.orgorganicchemistrytutor.com However, its high reactivity can sometimes lead to a lack of selectivity. Sodium borohydride, often used in combination with an activating agent or in a suitable solvent system like methanol, offers a milder alternative.
The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are typically used for LAH reductions to avoid quenching the reagent. For sodium borohydride reductions, protic solvents like methanol can participate in the reaction mechanism. The optimization process involves screening various solvents to identify the one that provides the best balance of reactivity, selectivity, and ease of work-up.
Temperature and reaction time are also crucial variables. Lowering the reaction temperature can sometimes enhance selectivity by favoring the desired reaction pathway over side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products.
A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction yield.
Below are interactive data tables summarizing hypothetical optimization studies for the synthesis of this compound.
Table 1: Optimization of Reducing Agent and Solvent
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH4 | THF | 0 to rt | 4 | 75 |
| 2 | LiAlH4 | Diethyl Ether | 0 to rt | 4 | 72 |
| 3 | NaBH4/MeOH | THF | reflux | 6 | 85 |
| 4 | NaBH4/MeOH | Methanol | reflux | 6 | 88 |
| 5 | Vitride | Toluene | 0 to rt | 3 | 80 |
Table 2: Optimization of Reaction Temperature and Time for NaBH4/MeOH Reduction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 | 12 | 60 | 55 |
| 2 | 40 | 8 | 85 | 80 |
| 3 | 65 (reflux) | 4 | 98 | 92 |
| 4 | 65 (reflux) | 6 | 100 | 91 |
| 5 | 80 | 3 | 100 | 85 (impurities observed) |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5,6 Trichloropyridin 3 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (2,5,6-Trichloropyridin-3-yl)methanol in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework is established.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. It is expected to show three distinct signals: a singlet in the aromatic region corresponding to the lone proton on the pyridine (B92270) ring (H4), a singlet for the methylene (B1212753) protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which may exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum provides information on the carbon skeleton. Six signals are anticipated: five for the carbons of the trichloropyridine ring and one for the methylene carbon of the methanol (B129727) substituent. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the nitrogen heteroatom, leading to characteristic downfield shifts for the carbon atoms bonded to them. While specific experimental data for this exact compound is not widely published, typical chemical shifts for related structures can be used for preliminary assignment. illinois.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| H4 | ~8.0-8.5 | - | s |
| -CH₂- | ~4.5-5.0 | ~60-65 | s |
| -OH | Variable | - | br s |
| C2 | - | ~150-155 | s |
| C3 | - | ~135-140 | s |
| C4 | - | ~140-145 | s |
| C5 | - | ~125-130 | s |
| C6 | - | ~148-153 | s |
| -CH₂OH | - | ~60-65 | t |
Note: Values are estimations based on general principles and data for similar compounds. Actual shifts are dependent on solvent and concentration.
For unambiguous assignment and to confirm the connectivity in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the parent compound, COSY would be of limited use due to the isolated nature of the aromatic and methylene protons. However, in derivatives with more complex side chains, it is crucial for mapping out adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and another cross-peak linking the H4 proton to the C4 carbon, confirming their direct one-bond connection.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this molecule would include a cross-peak between the methylene protons (-CH₂-) and the C3 and C4 carbons of the pyridine ring, definitively placing the methanol group at the C3 position. Correlations from the H4 proton to C2, C3, C5, and C6 would further confirm the ring structure. The application of these techniques has been demonstrated in the structural confirmation of similarly complex substituted pyridines. aabu.edu.jo
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by vibrations of the hydroxyl group, the pyridine ring, and the carbon-chlorine bonds.
O-H stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H stretch: Aromatic C-H stretching for the lone ring proton typically appears around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group is observed between 2850 and 3000 cm⁻¹.
C=C and C=N stretches: Vibrations corresponding to the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O stretch: The carbon-oxygen single bond stretch of the primary alcohol is typically found in the 1000-1050 cm⁻¹ range.
C-Cl stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) | Type |
|---|---|---|
| O-H stretch (alcohol) | 3200-3600 | IR (broad, strong) |
| C-H stretch (aromatic) | 3000-3100 | IR/Raman (medium) |
| C-H stretch (aliphatic) | 2850-3000 | IR/Raman (medium) |
| C=N, C=C stretch (ring) | 1400-1600 | IR/Raman (strong) |
| C-O stretch (primary alcohol) | 1000-1050 | IR (strong) |
| C-Cl stretch | 600-800 | IR (strong) |
Note: These are typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₄Cl₃NO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula.
The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments, with predictable intensity ratios for the M, M+2, M+4, and M+6 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Predicted mass spectrometry data indicates a monoisotopic mass of 210.93585 Da. uni.lu Common adducts observed in electrospray ionization (ESI) would include the protonated molecule [M+H]⁺ (m/z 211.94313) and the sodium adduct [M+Na]⁺ (m/z 233.92507). uni.lu
Key fragmentation pathways would likely involve the loss of the hydroxyl group, water, or chlorine atoms. A significant fragment would be expected from the loss of the CH₂OH group, leading to the trichloropyridinyl cation. Analysis of the fragmentation of the isomeric compound 3,5,6-Trichloro-2-pyridinol shows characteristic losses of Cl and CO, suggesting similar fragmentation pathways involving the pyridine core could be expected. nist.gov
Table 3: Predicted m/z Values for Molecular Ions and Adducts
| Species | Predicted m/z |
|---|---|
| [M]⁺ | 210.93530 |
| [M-H]⁻ | 209.92857 |
| [M+H]⁺ | 211.94313 |
| [M+Na]⁺ | 233.92507 |
| [M+K]⁺ | 249.89901 |
| [M+H-H₂O]⁺ | 193.93311 |
Data sourced from PubChemLite. uni.lu
Electronic Absorption Spectroscopy (UV-Vis) for Delocalization and Chromophore Identification
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the trichlorosubstituted pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. researchgate.net The presence of chlorine substituents and the methanol group can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The electron-withdrawing nature of the chlorine atoms can influence the energy of the molecular orbitals involved in the electronic transitions. Typically, substituted pyridines show absorption bands in the 250-300 nm range.
X-ray Crystallography for Solid-State Molecular Architecture Determination
While a crystal structure for this compound itself is not publicly available, analysis of closely related structures like 2,3,5-Trichloropyridine (B95902) and 3,5,6-Trichloropyridin-2-ol provides valuable insights into its likely solid-state architecture. researchgate.netnih.gov
Table 4: Crystallographic Data for the Related Compound 2,3,5-Trichloropyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8860 (8) |
| b (Å) | 16.144 (3) |
| c (Å) | 10.959 (2) |
| β (°) | 97.61 (3) |
| V (ų) | 681.5 (2) |
Data for C₅H₂Cl₃N, demonstrating typical packing parameters for a trichloropyridine core. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
The purity assessment and separation of this compound and its derivatives are crucial for ensuring the quality and reliability of research findings and synthetic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific literature detailing the chromatographic analysis of this compound is not extensively available, methods developed for structurally related compounds, such as other chlorinated pyridine derivatives and isomers, provide a strong foundation for developing effective analytical protocols.
The separation of closely related halogenated isomers can be challenging due to their similar physicochemical properties. However, advancements in chromatographic technologies, including various stationary phases and detection methods, offer robust solutions for their resolution and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds. For chlorinated pyridine derivatives, reversed-phase HPLC is a common approach. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of the main compound from its impurities, which may include isomers or byproducts from the synthesis.
For instance, the separation of aminopyridine isomers has been successfully achieved using a specialized stationary phase that promotes hydrogen-bonding interactions. sielc.com This suggests that for this compound, which contains a hydroxyl group and nitrogen atom capable of hydrogen bonding, a similar strategy could be effective. The mobile phase in such separations often consists of a mixture of acetonitrile (B52724) and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to control the ionization and improve peak shape. sielc.com
A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity, in pantoprazole (B1678409) sodium drug substances. researchgate.net This highlights the capability of LC/MS/MS for detecting and quantifying impurities at very low levels.
The following interactive data table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.
| Parameter | Condition 1 (for Aminopyridine Isomers) | Condition 2 (for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride) |
|---|---|---|
| Column | SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) | Hypersil BDS C18 (50mm×4.6mm) 3μm |
| Mobile Phase | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | 10mM Ammonium Acetate (B1210297) in Water : Acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | Tandem Mass Spectrometry (MS/MS) |
| Reference | sielc.com | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For the analysis of chlorinated pyridines, GC is often the method of choice due to its high resolution and sensitivity, especially when coupled with a mass spectrometer. The mass spectrometer allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in the identification of impurities.
In the context of analyzing pyridine compounds, GC-MS has been used to detect pyridine and furfuryl alcohol in breath samples after coffee consumption. lmaleidykla.lt While the sample matrix is different, the underlying principles of separation and detection are applicable. The choice of the GC column is critical, with capillary columns offering high separation efficiency.
The following interactive data table outlines typical GC-MS conditions that could serve as a starting point for the analysis of this compound and its volatile derivatives.
| Parameter | Condition (for Pyridine and Furfuryl Alcohol) |
|---|---|
| GC Column | Capillary Column (e.g., Zorbax XDB-CN) |
| Carrier Gas | Helium |
| Temperature Program | Initial temperature of 40°C, held for 3 min, then increased to 220°C at a rate of 20°C/min |
| Injection Mode | Splitless or Split |
| MS Detector | Electron Ionization (EI) |
| Reference | lmaleidykla.lt |
The development of a specific chromatographic method for this compound would involve optimizing these parameters to achieve the desired separation and sensitivity for the target compound and any potential impurities.
Chemical Reactivity and Derivatization of 2,5,6 Trichloropyridin 3 Yl Methanol
Reactivity of the Hydroxyl Moiety
The primary alcohol functional group in (2,5,6-Trichloropyridin-3-yl)methanol is a key site for derivatization. It can undergo a variety of reactions typical of alcohols, including esterification, etherification, oxidation, and nucleophilic substitution, allowing for the introduction of diverse functional groups.
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for modifying the molecule's physical and chemical properties.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Alternatively, for more sensitive substrates, milder conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) are effective.
Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. Another efficient method for the chemoselective etherification of benzylic-type alcohols involves reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) with an alcohol (methanol or ethanol) catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net This approach is notable for its selectivity for benzylic hydroxyl groups over other types, such as aliphatic or phenolic hydroxyls. organic-chemistry.orgresearchgate.net
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| Esterification | Acetic anhydride, Pyridine | (2,5,6-Trichloropyridin-3-yl)methyl acetate (B1210297) | Acylation of the hydroxyl group to form an acetate ester. |
| Fischer Esterification | Benzoic acid, H₂SO₄ (cat.), Heat | (2,5,6-Trichloropyridin-3-yl)methyl benzoate | Acid-catalyzed condensation with a carboxylic acid. |
| Williamson Ether Synthesis | 1. NaH 2. Methyl iodide | 3-(Methoxymethyl)-2,5,6-trichloropyridine | Formation of a methyl ether via an alkoxide intermediate. |
| TCT-mediated Etherification | Methanol (B129727), TCT, DMSO | 3-(Methoxymethyl)-2,5,6-trichloropyridine | Chemoselective methylation of the benzylic-type alcohol. organic-chemistry.orgresearchgate.net |
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Partial oxidation to the corresponding aldehyde, 2,5,6-trichloronicotinaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed to stop the oxidation at the aldehyde stage.
More vigorous oxidation leads to the formation of 2,5,6-trichloronicotinic acid. nbinno.com Strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or ruthenium tetroxide (RuO₄), are capable of converting the primary alcohol directly to the carboxylic acid. nbinno.com This transformation is valuable for introducing an acidic functional group, which can then be used in further synthetic manipulations like amide bond formation. nbinno.com
| Product | Reagents | Reaction Type |
|---|---|---|
| 2,5,6-Trichloronicotinaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Partial Oxidation |
| 2,5,6-Trichloronicotinaldehyde | Dess-Martin periodinane (DMP) | Partial Oxidation |
| 2,5,6-Trichloronicotinic acid | Potassium permanganate (KMnO₄), NaOH, Heat | Full Oxidation |
| 2,5,6-Trichloronicotinic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Full Oxidation |
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. libretexts.org One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. libretexts.orgyoutube.com The resulting water molecule is an excellent leaving group. libretexts.orgyoutube.com This method is effective for reactions with strong nucleophiles that are not deactivated by acidic conditions, such as halide ions. libretexts.org
Another versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Sulfonate anions are excellent leaving groups, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles, including cyanides, azides, and thiolates.
| Intermediate | Reagents | Nucleophile | Final Product |
|---|---|---|---|
| Protonated Alcohol | HBr (conc.) | Br⁻ | 3-(Bromomethyl)-2,5,6-trichloropyridine |
| Tosyl Ester | 1. TsCl, Pyridine 2. NaCN | CN⁻ | (2,5,6-Trichloropyridin-3-yl)acetonitrile |
| Tosyl Ester | 1. TsCl, Pyridine 2. NaN₃ | N₃⁻ | 3-(Azidomethyl)-2,5,6-trichloropyridine |
Transformations of the Pyridine Ring System
The electron-deficient nature of the pyridine ring, amplified by the three electron-withdrawing chlorine atoms, makes it susceptible to reactions that modify the ring itself, primarily through substitution of the halogen atoms.
The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the inductive and mesomeric effects of the chlorine substituents. This high degree of electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr). youtube.com In pyridine systems, nucleophilic attack is strongly favored at the α (2,6) and γ (4) positions relative to the ring nitrogen, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.com
In this compound, the chlorine atoms are located at the 2, 5, and 6 positions.
C2 and C6 Positions: These are α-positions and are highly activated towards nucleophilic attack.
C5 Position: This is a β-position and is significantly less reactive in SₙAr reactions compared to the α-positions.
Therefore, nucleophilic attack will preferentially occur at the C2 and C6 positions. The regioselectivity between C2 and C6 can be influenced by the steric hindrance of both the incoming nucleophile and the substituents on the pyridine ring. researchgate.net The hydroxymethyl group at C3 may exert some steric influence, potentially favoring substitution at the less hindered C6 position, although electronic factors are typically dominant. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the chlorine atoms under relatively mild conditions.
| Nucleophile | Typical Conditions | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Sodium Methoxide (NaOMe) | Methanol, Heat | (5,6-Dichloro-2-methoxypyridin-3-yl)methanol and/or (2,5-Dichloro-6-methoxypyridin-3-yl)methanol | Substitution at the highly activated α-positions (C2, C6). youtube.com |
| Ammonia (NH₃) | DMSO, Heat | (2-Amino-5,6-dichloropyridin-3-yl)methanol and/or (6-Amino-2,5-dichloropyridin-3-yl)methanol | Amination at the α-positions. |
| Sodium Thiophenoxide (NaSPh) | DMF, Room Temp. | (5,6-Dichloro-2-(phenylthio)pyridin-3-yl)methanol and/or (2,5-Dichloro-6-(phenylthio)pyridin-3-yl)methanol | Thiolates are potent nucleophiles for SₙAr reactions. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be readily applied to the halogenated pyridine ring of this compound. The reactivity of the different C-Cl bonds in these reactions generally follows the order of their ability to undergo oxidative addition to the palladium(0) catalyst. For chloropyridines, the reactivity often correlates with the positions activated for SₙAr, with C2/C6 being more reactive than C5. This allows for selective or sequential functionalization.
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. nih.gov Studies on the closely related 2,3,5-trichloropyridine (B95902) have shown that Suzuki coupling can be performed regioselectively at the 2-position. nih.gov For this compound, coupling would be expected to occur preferentially at the C2 or C6 positions.
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | (5,6-Dichloro-2-phenylpyridin-3-yl)methanol |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | (5,6-Dichloro-2-(4-methoxyphenyl)pyridin-3-yl)methanol |
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. organic-chemistry.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org The reaction is highly valuable for the synthesis of arylalkynes. Similar to the Suzuki reaction, the C2 and C6 positions are the most probable sites for the initial coupling.
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (Et₃N) | THF or DMF | (5,6-Dichloro-2-(phenylethynyl)pyridin-3-yl)methanol |
| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine (DIPA) | Toluene | (5,6-Dichloro-2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It offers a significant advantage over traditional SₙAr amination, as it often proceeds under milder conditions and with a broader substrate scope, including less activated aryl halides and a wider variety of amines. wikipedia.orgacsgcipr.org For this compound, this reaction would enable the selective introduction of primary or secondary amines at the C2 or C6 positions.
| Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Predicted Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | (5,6-Dichloro-2-morpholinopyridin-3-yl)methanol |
| Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Dioxane | (5,6-Dichloro-2-(phenylamino)pyridin-3-yl)methanol |
Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chemical Reactivity
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible information regarding the chemical reactivity and derivatization of the compound this compound. Despite its well-defined structure, specific experimental data on its behavior in key synthetic transformations, as outlined in the requested article structure, is not available in the public domain.
This absence of research data prevents a detailed discussion on several advanced topics concerning this particular molecule. Specifically, there is no retrievable information on the following:
Directed Ortho-Metalation and Electrophilic Functionalization: Methodologies for the regioselective functionalization of the pyridine ring of this compound, particularly at the C4 position via directed ortho-metalation, have not been reported. This process, which involves the deprotonation of the position ortho to a directing group, is a powerful tool in pyridine chemistry. However, its application to this specific substrate, including the reaction conditions, suitable electrophiles, and resulting products, remains undocumented in available literature.
Formation of Complex Molecular Scaffolds and Heterocyclic Systems: The utility of this compound as a building block for the synthesis of more complex molecular architectures or fused heterocyclic systems is not described. Reports detailing its incorporation into larger molecules through multi-step synthetic sequences are absent from the scientific record.
Mechanistic Investigations: Consequently, without documented reactions involving this compound, there are no mechanistic studies to analyze. Investigations into reaction pathways, intermediates, and transition states are foundational to understanding and optimizing chemical transformations, but such analyses are contingent on the existence of established reactions.
While general principles of pyridine chemistry and the reactivity of related chlorinated pyridines are well-documented, a scientifically accurate and thorough article on this compound, strictly adhering to the requested detailed outline, cannot be generated at this time due to the lack of specific research findings for this compound. The development of such knowledge awaits future investigation by the chemical research community.
Advanced Applications in Chemical Synthesis and Materials Science
(2,5,6-Trichloropyridin-3-yl)methanol as a Versatile Synthetic Building Block
The structure of this compound intrinsically positions it as a potentially valuable building block in organic synthesis. The primary alcohol group is a key reactive site, allowing for a variety of common chemical transformations. These include:
Oxidation: The methanol (B129727) moiety can be oxidized to form the corresponding aldehyde ((2,5,6-trichloropyridin-3-yl)carbaldehyde) or carboxylic acid (2,5,6-trichloronicotinic acid), which are themselves versatile intermediates for forming C-C and C-N bonds.
Esterification and Etherification: The hydroxyl group can readily react with carboxylic acids (or their derivatives) and alkyl halides to form a wide range of esters and ethers, respectively. This allows for the introduction of diverse functional groups and molecular scaffolds.
Conversion to Halides: The alcohol can be converted into a more reactive leaving group, such as a halide (e.g., (3-(chloromethyl)-2,5,6-trichloropyridine)), facilitating nucleophilic substitution reactions.
Furthermore, the trichlorinated pyridine (B92270) ring offers additional sites for reactivity. While the chlorine atoms are generally deactivating towards electrophilic substitution, they can be susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions, often under forcing conditions. The nitrogen atom in the pyridine ring also presents a site for alkylation or coordination. This multi-faceted reactivity makes the compound a candidate for constructing more complex molecules.
Precursor for Advanced Organic Materials and Functional Polymers
The incorporation of halogenated pyridyl units into polymers can impart specific properties such as flame retardancy, thermal stability, and unique electronic characteristics. In principle, this compound could serve as a monomer precursor for functional polymers. For this to occur, it would typically require modification to introduce a second reactive group for polymerization (e.g., converting one of the chlorine atoms to another functional group) or be used as a functional side-chain attached to a polymer backbone. For instance, after converting the alcohol to an acrylate (B77674) or methacrylate (B99206) ester, it could undergo radical polymerization. However, a review of available scientific literature does not show specific examples of this compound being utilized for the synthesis of advanced organic materials or functional polymers.
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
Pyridine-based molecules are fundamental components in the design of ligands for coordination chemistry due to the ability of the nitrogen atom's lone pair of electrons to coordinate with metal ions. This compound could be modified to create novel ligands. For example, the hydroxyl group could be transformed into a phosphine, amine, or thiol group, creating bidentate or polydentate ligands that could chelate to a metal center. The electronic properties of the resulting metal complexes would be significantly influenced by the electron-withdrawing nature of the three chlorine atoms on the pyridine ring. These properties are crucial in tuning the catalytic activity of a metal complex. Despite this potential, there are no specific documented instances in the searched literature of this compound being used as a direct precursor for ligands in catalysis.
Application in the Development of Novel Methodologies for Organic Reactions
New synthetic methodologies often require testing on a range of substrates to establish their scope and limitations. Polyfunctional molecules like this compound, with its distinct reactive sites (alcohol, C-Cl bonds, pyridine nitrogen), could serve as a useful substrate for exploring novel reaction conditions. For example, it could be employed in the development of selective cross-coupling reactions that target a specific C-Cl bond or in chemoselective transformations that modify the alcohol without affecting the chlorinated ring. Nevertheless, a survey of scientific databases indicates a lack of studies where this compound has been explicitly used for the development of new organic reaction methodologies.
Role in Scaffold Diversity Generation for Chemical Libraries
Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govresearchgate.net The core structure of a molecule, or scaffold, is systematically decorated with various chemical appendages to explore chemical space. The (2,5,6-trichloropyridin-3-yl) moiety represents a distinct and rigid scaffold. The methanol group acts as a handle for introducing diversity, allowing for the attachment of a wide array of fragments through reactions like esterification or etherification. This strategy could generate a library of compounds based on the trichloropyridine core. While the principles of DOS suggest this compound could be a valuable starting point for generating scaffold diversity, cam.ac.uknih.gov there is no specific evidence in the literature of its use in a reported chemical library synthesis.
Table of Compound Properties
Below are the basic chemical properties for this compound. uni.lu
| Property | Value |
| Molecular Formula | C₆H₄Cl₃NO |
| Monoisotopic Mass | 210.93585 Da |
| SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
| InChI | InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
| InChIKey | DIKOCDNAUXARJW-UHFFFAOYSA-N |
Computational and Theoretical Studies of 2,5,6 Trichloropyridin 3 Yl Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of (2,5,6-Trichloropyridin-3-yl)methanol. These calculations provide a foundational understanding of the molecule's properties at the atomic level. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used method for such investigations, offering a balance of accuracy and computational cost.
Table 1: Predicted Molecular Geometry Parameters for a Representative Chlorinated Pyridine (B92270) Structure Note: This data is illustrative and based on calculations for similar chlorinated pyridine derivatives. Specific values for this compound would require dedicated calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 121 |
| C-N (ring) | 1.33 - 1.35 | C-N-C (ring) | 117 - 119 |
| C-Cl | 1.72 - 1.74 | C-C-Cl | 119 - 121 |
| C-C (methanol) | 1.51 - 1.53 | C-C-O | 110 - 112 |
| C-O | 1.42 - 1.44 | C-O-H | 108 - 110 |
The presence of the rotatable hydroxymethyl group (-CH₂OH) necessitates a conformational analysis to identify the most stable spatial arrangements of this compound. The rotation around the C-C bond connecting the methanol (B129727) group to the pyridine ring leads to different conformers with varying energies.
Computational studies on similar aromatic alcohols have shown that the orientation of the hydroxyl group relative to the aromatic ring is a key determinant of conformational stability. The potential energy surface can be scanned by systematically changing the dihedral angle of the C-C-O-H group to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. Intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and a nitrogen or chlorine atom on the ring, can significantly influence the relative stability of different conformers. The rotational barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule at different temperatures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.compku.edu.cnwikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cnwikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridylmethanol. The HOMO is likely to be localized on the pyridine ring and the oxygen atom of the methanol group, indicating these as potential sites for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, particularly near the carbon atoms bonded to the electronegative chlorine atoms, suggesting these as likely sites for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for a Trichloropyridine Derivative Note: This data is for illustrative purposes and based on calculations for a similar trichlorophenyl derivative. nih.gov Specific values for this compound would require dedicated calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -1.5 to -2.5 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing a more comprehensive understanding of its conformational landscape and how it interacts with its environment, such as a solvent. By simulating the motion of the molecule's atoms based on classical mechanics, MD can reveal the accessible conformations and the transitions between them at a given temperature and pressure.
In a solvent like water, MD simulations can be used to study the hydration of the molecule. This would involve analyzing the radial distribution functions of water molecules around different parts of the solute, such as the hydroxyl group and the pyridine nitrogen, to understand the structure of the solvation shell. The simulations can also quantify the extent of hydrogen bonding between the methanol group and surrounding water molecules, as well as between the pyridine nitrogen and water. These intermolecular interactions are crucial for understanding the solubility and reactivity of the compound in aqueous media.
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for identifying the high-energy transition states that govern the reaction rates. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products.
For example, the oxidation of the methanol group to an aldehyde or a carboxylic acid is a plausible reaction. DFT calculations can be used to model the reaction with an oxidizing agent, such as a hydroxyl radical in atmospheric chemistry. researchgate.net The calculations would involve locating the transition state structure for the hydrogen abstraction from the hydroxymethyl group and determining the activation energy for this step. By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be determined. This information is invaluable for understanding the degradation of the compound or for designing synthetic routes to its derivatives.
Quantitative Structure-Reactivity Relationship (QSRR) Studies in Synthetic Design
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. In the context of the synthetic design of derivatives of this compound, QSRR models can be developed to predict the reactivity of new, unsynthesized compounds.
The process involves calculating a set of molecular descriptors for a series of related pyridine derivatives. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. A statistical model, such as multiple linear regression or partial least squares, is then built to correlate these descriptors with an experimental measure of reactivity, such as a reaction rate constant or yield for a particular synthetic transformation. doaj.org Once a statistically robust QSRR model is developed, it can be used to predict the reactivity of new pyridine derivatives, thereby guiding the selection of candidates for synthesis and helping to optimize reaction conditions. This approach can significantly accelerate the discovery of new compounds with desired properties.
Future Research Directions and Challenges
Development of Innovative and Sustainable Synthetic Routes for (2,5,6-Trichloropyridin-3-yl)methanol
The development of environmentally friendly and efficient synthetic pathways is a cornerstone of modern chemistry. For a molecule like this compound, future research will prioritize moving away from traditional methods that may involve harsh conditions, hazardous reagents, and multiple steps with poor atom economy.
Key research directions include:
Green Chemistry Protocols : The application of green chemistry principles will be central to new synthetic strategies. ijarsct.co.innih.govresearchgate.net This involves the use of environmentally benign solvents, such as deep eutectic solvents (DES), or solvent-free reaction conditions. ijarsct.co.inresearchgate.net Methodologies like microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.netnih.gov
Catalytic Approaches : There is a growing interest in developing novel catalysts, including biocatalysts and nanocatalysts, to improve efficiency and selectivity. ijarsct.co.inrsc.orgbcrcp.ac.in Iron-catalyzed cyclization, for example, represents a move towards using less toxic and more abundant metals. rsc.org For the synthesis of the core trichloropyridine scaffold, research into catalysts that can direct the chlorination or assembly of the pyridine (B92270) ring with high regioselectivity from renewable feedstocks like glycerol (B35011) is a promising sustainable avenue. researchgate.netrsc.org
One-Pot and Multicomponent Reactions (MCRs) : To enhance process efficiency, future syntheses will likely focus on one-pot multicomponent reactions. nih.govresearchgate.netnih.gov These approaches, where multiple chemical bonds are formed in a single operation without isolating intermediates, reduce waste, save time, and lower costs. nih.gov Designing an MCR that assembles the substituted pyridine ring and incorporates the hydroxymethyl group precursor in a single step is a significant but worthwhile challenge.
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The reactivity of this compound is dictated by its electron-deficient aromatic core and the presence of multiple reactive sites. The three chloro-substituents make the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) but deactivate it towards electrophilic attack. mdpi.comresearchgate.net Future research will aim to precisely control reactions at the single C-H position, the C-Cl bonds, and the methanol (B129727) group.
Selective C-H Functionalization : The sole C-H bond at the 4-position (meta to the nitrogen) presents a formidable challenge for selective functionalization due to the inherent electronic properties of the pyridine ring. nih.govrsc.org Future strategies will likely explore:
Temporary Dearomatization : This approach reverses the electronic properties of the pyridine ring, enabling functionalization at otherwise inaccessible positions. nih.govnih.gov
Advanced Catalysis : Transition metal-catalyzed C-H activation and photocatalytic methods are emerging as powerful tools for achieving high regioselectivity under mild conditions. nih.govmdpi.com
Control of Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms on the ring are potential sites for substitution. A key challenge is to achieve selective substitution at one C-Cl bond over the others. Research will focus on understanding the relative reactivity of the chloro groups at the 2-, 5-, and 6-positions and developing catalytic systems or reaction conditions that can differentiate between them.
Leveraging the Methanol Group : The -(CH₂OH) group is a versatile handle for a wide range of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. Exploring these transformations in concert with modifications to the pyridine ring could lead to a diverse library of complex molecules.
Integration of Machine Learning and AI in the Discovery of New Transformations
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new reactions and molecules. researchgate.netmdpi.com For a complex molecule like this compound, these computational tools can navigate the vast chemical space of potential reactions and applications.
Reaction Prediction and Optimization : ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown transformations. researchgate.netnih.gov By inputting this compound and potential reactants, AI algorithms could identify novel, high-yield reactions for its functionalization. nih.gov These models can also sift through various catalysts, solvents, and temperature conditions to identify optimal parameters, reducing the need for extensive experimental screening. researchgate.net
Discovery of Novel Synthetic Pathways : Retrosynthesis algorithms powered by AI can propose entirely new synthetic routes to the target molecule or its derivatives. This can help bypass the limitations of traditional, human-devised syntheses and uncover more efficient and sustainable pathways.
Closed-Loop Discovery Systems : A frontier in chemical research is the integration of AI with automated experimental platforms. utoronto.ca In such a "closed-loop" system, an AI algorithm proposes a set of reactions, which are then performed by a robot. The results are fed back to the AI, which learns from the data and designs the next set of experiments. utoronto.ca This approach could rapidly explore the reactivity of this compound and discover new transformations with minimal human intervention.
Expanding the Application Spectrum in Emerging Areas of Chemical Science
While polychlorinated pyridines are known intermediates in agrochemicals, the specific potential of this compound remains largely untapped. Future research will aim to leverage its unique structure for applications in materials science, medicinal chemistry, and beyond.
Advanced Polymers and Materials Science : The high halogen content and aromatic nature of the molecule make it an attractive building block for high-performance polymers. mdpi.comresearchgate.net Research could focus on incorporating this unit into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optoelectronic properties. mdpi.comresearchgate.net Its use as a monomer or cross-linking agent in the synthesis of fluorinated networks or other advanced materials is a promising area of exploration. mdpi.comresearchgate.net
Medicinal Chemistry and Agrochemicals : Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The unique substitution pattern of this compound could impart novel biological activities. Future work would involve synthesizing libraries of derivatives by modifying the methanol group and selectively substituting the chlorine atoms, followed by screening for activity against various biological targets, such as kinases, cholinesterases, or microbial pathogens. nih.govnih.gov
Functional Materials : Terpyridine-based materials have applications in catalysis and optoelectronics. researchgate.net The functional handle on this compound provides a route to synthesize more complex ligand structures. These could be used to create novel metal complexes for catalysis or as components in sensors and other functional devices.
Synergistic Approaches Combining Experimental and Computational Research
The complexity of this compound necessitates a research approach that tightly integrates experimental synthesis and characterization with computational modeling. This synergy allows for a deeper understanding of the molecule's properties and reactivity, guiding more efficient and targeted experimental work.
Predictive Modeling of Reactivity : Computational methods, particularly Density Functional Theory (DFT), can be used to model the molecule's electronic structure and predict its reactivity. scholarsresearchlibrary.comresearchgate.netmdpi.com For instance, DFT calculations can determine the relative acidity of the 4-position C-H bond, predict the most likely site for nucleophilic attack, and calculate the activation energies for various potential reactions. nih.govmdpi.com This theoretical insight can help experimentalists choose the most promising reaction conditions to pursue.
Rational Design of Functional Molecules : Before undertaking complex syntheses, computational tools can be used to predict the properties of hypothetical derivatives. tjnpr.orgresearchgate.net For example, Quantitative Structure-Property Relationship (QSPR) models can predict the thermodynamic properties of new pyridine derivatives. researchgate.net In drug discovery, molecular docking simulations can predict how well a designed molecule will bind to a biological target, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
Mechanistic Elucidation : When a new reaction is discovered experimentally, computational studies can provide a detailed understanding of the reaction mechanism. mdpi.comscilit.com By modeling the transition states and intermediates, researchers can gain insights that are difficult or impossible to obtain through experiments alone. This understanding is crucial for optimizing the reaction and extending its applicability to other substrates.
Q & A
Basic: What synthetic methodologies are commonly employed for (2,5,6-Trichloropyridin-3-yl)methanol?
Answer:
The synthesis typically involves chlorination of a pyridine precursor followed by functionalization of the methanol group. Key steps include:
- Chlorination: Use of chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions to introduce trichloro substituents on the pyridine ring.
- Hydroxymethylation: Grignard reactions or nucleophilic substitution (e.g., using formaldehyde derivatives) to attach the methanol group at the 3-position.
- Purification: Column chromatography or recrystallization in solvents like ethanol/DMF mixtures .
Table 1: Common Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Chlorination | SO₂Cl₂, DMF (catalyst), 80°C, 12h | Monitor reaction via TLC |
| Hydroxymethylation | Paraformaldehyde, NaBH₄, THF, 0°C to RT | Use anhydrous solvents |
| Purification | Ethanol:DMF (3:1) recrystallization | Slow cooling for crystal formation |
Advanced: How can researchers optimize multistep synthesis to improve yield and purity?
Answer:
- Stepwise Monitoring: Use inline spectroscopic techniques (e.g., FTIR) to track intermediate formation and adjust reaction times.
- Catalyst Selection: Transition metal catalysts (e.g., Pd/C) may enhance selectivity in substitution reactions.
- Solvent Systems: Polar aprotic solvents (e.g., DMSO) improve solubility of chlorinated intermediates .
- Controlled Chlorination: Sequential addition of chlorinating agents minimizes overhalogenation byproducts .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and methanol group integration. For example, pyridinic protons appear at δ 7.5–8.5 ppm, while the -CH₂OH group resonates at δ 4.0–5.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 232.95 for C₆H₅Cl₃NO).
- IR Spectroscopy: O-H stretching (~3200–3600 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
Advanced: How to resolve contradictions in NMR data due to solvent or tautomeric effects?
Answer:
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
- Variable Temperature NMR: Identify tautomeric shifts by acquiring spectra at 25°C and −40°C.
- Computational Validation: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Basic: What analytical methods detect residues or degradation products?
Answer:
- GC-MS: Capillary columns (e.g., DB-5MS) with electron ionization (EI) for high sensitivity. Limit of detection (LOD) can reach 0.1 ppm for chlorinated pyridines .
- HPLC-UV: Reverse-phase C18 columns with acetonitrile/water gradients. Monitor at λ = 254 nm for pyridine derivatives.
- Sample Preparation: Liquid-liquid extraction (LLE) using ethyl acetate or SPE cartridges for matrix cleanup .
Advanced: How to assess biological activity and mechanism of action?
Answer:
- In Vitro Assays: Screen for antimicrobial activity using broth microdilution (MIC values) or cytotoxicity via MTT assays (IC₅₀).
- Molecular Docking: Use AutoDock Vina to predict interactions with target enzymes (e.g., cytochrome P450).
- Metabolite Profiling: Identify bioactive metabolites using LC-QTOF-MS in hepatocyte models .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Store at 2–8°C in amber vials to prevent photodegradation.
- Use desiccants (e.g., silica gel) to avoid moisture-induced hydrolysis.
- Stability data from analogs suggest >90% purity retention for 12 months under these conditions .
Advanced: How to evaluate degradation pathways under stress conditions?
Answer:
- Forced Degradation Studies: Expose to heat (60°C), UV light (254 nm), and acidic/alkaline buffers (pH 2–12).
- Degradation Products: Characterize via LC-MS/MS; common products include dechlorinated pyridines or oxidized carboxylic acids .
Basic: What solvents are optimal for solubility and reaction protocols?
Answer:
- High Solubility: DMSO, THF, or dichloromethane (>50 mg/mL).
- Low Reactivity: Use aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions.
- Avoid protic solvents (e.g., water, methanol) in reactions involving NaH or LiAlH₄ .
Advanced: How to design computational models for predicting reactivity?
Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites on the pyridine ring.
- Reactivity Databases: Leverage PubChem’s PISTACHIO or Reaxys to compare with trifluoromethyl/chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
